molecular formula C6H5ClFNO B13001371 3-Chloro-2-fluoro-4-methoxypyridine

3-Chloro-2-fluoro-4-methoxypyridine

Cat. No.: B13001371
M. Wt: 161.56 g/mol
InChI Key: MYJPKEKEPGHLPB-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 4 are replaced by chlorine, fluorine, and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-4-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method is the selective fluorination of 3-chloro-4-methoxypyridine using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . The reaction is usually carried out under mild conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation and methoxylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

3-Chloro-2-fluoro-4-methoxypyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-methoxypyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methoxy group influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-4-methoxypyridine
  • 3-Bromo-2-fluoro-4-methoxypyridine
  • 3-Chloro-2-fluoro-5-methoxypyridine

Uniqueness

3-Chloro-2-fluoro-4-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and methoxy groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

3-chloro-2-fluoro-4-methoxypyridine

InChI

InChI=1S/C6H5ClFNO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3

InChI Key

MYJPKEKEPGHLPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)F)Cl

Origin of Product

United States

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